3-(3-Chloropropyl)pyridine hydrochloride chemical properties
3-(3-Chloropropyl)pyridine hydrochloride chemical properties
An In-depth Technical Guide to 3-(3-Chloropropyl)pyridine Hydrochloride: Properties, Synthesis, and Applications
Introduction: A Versatile Heterocyclic Building Block
3-(3-Chloropropyl)pyridine hydrochloride is a heterocyclic organic compound of significant interest to the chemical and pharmaceutical industries. As a bifunctional molecule, it incorporates a nucleophilic pyridine ring and a reactive alkyl chloride side chain. This unique structural arrangement makes it a valuable intermediate for the synthesis of a wide array of more complex molecules, particularly in the realm of drug discovery and development. The hydrochloride salt form enhances its stability and handling characteristics, making it a convenient reagent for laboratory and industrial applications. This guide provides a comprehensive overview of its chemical properties, reactivity, synthesis, and utility for researchers and drug development professionals.
Physicochemical and Structural Characteristics
A thorough understanding of a compound's physical and chemical properties is foundational to its effective use. 3-(3-Chloropropyl)pyridine hydrochloride is typically a solid at room temperature.[1] The key identifying and physicochemical properties are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | 3-(3-chloropropyl)pyridine;hydrochloride | [2] |
| CAS Number | 17944-58-0 | [2][3] |
| Molecular Formula | C₈H₁₁Cl₂N | [1][2][3] |
| Molecular Weight | 192.08 g/mol | [1][2] |
| Appearance | Solid | [1] |
| SMILES | C1=CC(=CN=C1)CCCCl.Cl | [2] |
| InChI | InChI=1S/C8H10ClN.ClH/c9-5-1-3-8-4-2-6-10-7-8;/h2,4,6-7H,1,3,5H2;1H | [2] |
| InChIKey | YJASOMUREAGACI-UHFFFAOYSA-N | [2] |
Synthesis and Reactivity Profile
Reactivity Insights
The reactivity of 3-(3-Chloropropyl)pyridine hydrochloride is governed by its two primary functional groups. The propyl chloride chain is an excellent electrophile, readily participating in nucleophilic substitution reactions. This allows for the covalent attachment of the 3-(propyl)pyridine moiety to various scaffolds containing nucleophilic groups such as amines, thiols, or alkoxides.
The pyridine ring, while a weak base, influences the molecule's overall properties.[4] In its hydrochloride salt form, the nitrogen atom is protonated. The pyridine ring can undergo electrophilic aromatic substitution, although its reactivity is modulated by the electron-withdrawing nature of the nitrogen atom.[5][6] This dual reactivity is precisely what makes it a powerful tool in synthetic chemistry, enabling the construction of diverse molecular architectures.
Representative Synthetic Protocol
While various synthetic routes can be envisioned, a common and logical approach involves the chlorination of the corresponding alcohol, 3-(3-hydroxypropyl)pyridine, followed by salt formation.
Objective: To synthesize 3-(3-Chloropropyl)pyridine hydrochloride from 3-(3-hydroxypropyl)pyridine.
Materials:
-
3-(3-hydroxypropyl)pyridine
-
Thionyl chloride (SOCl₂)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric acid (HCl) in diethyl ether or isopropanol
-
Diethyl ether
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Step-by-Step Methodology:
-
Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with 3-(3-hydroxypropyl)pyridine dissolved in anhydrous DCM. The solution is cooled to 0°C in an ice bath.
-
Chlorination: Thionyl chloride (1.1 to 1.3 molar equivalents) is dissolved in anhydrous DCM and added dropwise to the cooled solution via the dropping funnel over 30-60 minutes. This slow addition is crucial to control the exothermic reaction and minimize side-product formation.
-
Reaction Monitoring: The reaction mixture is allowed to slowly warm to room temperature and stirred for several hours (typically 2-4 hours). The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.
-
Workup: Upon completion, the reaction mixture is carefully quenched by slowly adding it to ice-cold water or a saturated sodium bicarbonate solution to neutralize excess thionyl chloride and the HCl gas produced. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
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Salt Formation: The solvent is removed from the filtrate under reduced pressure to yield crude 3-(3-chloropropyl)pyridine as an oil. This crude product is then dissolved in a minimal amount of a suitable solvent like diethyl ether, and a solution of HCl (in ether or isopropanol) is added dropwise with stirring.
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Isolation and Purification: The resulting precipitate, 3-(3-Chloropropyl)pyridine hydrochloride, is collected by vacuum filtration. The solid is washed with cold diethyl ether to remove any non-polar impurities and then dried under vacuum to yield the final product.
Applications in Drug Discovery and Library Synthesis
The primary value of 3-(3-Chloropropyl)pyridine hydrochloride in drug discovery lies in its function as a versatile scaffold and linker. It enables medicinal chemists to systematically modify lead compounds or to build diverse chemical libraries for high-throughput screening.[7]
The pyridine moiety is a common feature in many approved drugs, as it can participate in hydrogen bonding, improve aqueous solubility, and serve as a metabolically stable aromatic ring.[8][9] The three-carbon linker provides conformational flexibility, allowing the pyridine group to orient itself optimally within a biological target's binding pocket.
By reacting 3-(3-Chloropropyl)pyridine hydrochloride with a collection of diverse nucleophiles (e.g., various anilines, phenols, thiols, secondary amines), a focused library of compounds can be rapidly synthesized.[10] This strategy allows for the exploration of the chemical space around a "hit" compound to optimize its activity, selectivity, and pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, and Excretion).
Safety, Handling, and Storage
As with any reactive chemical intermediate, proper safety protocols are essential when handling 3-(3-Chloropropyl)pyridine hydrochloride.
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Hazards: The compound is classified as harmful if swallowed and can cause skin and serious eye irritation.[11] It may also cause respiratory irritation.[11]
-
Handling: Always handle this chemical in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[12][13] Avoid breathing dust.
-
Storage: Store the container tightly closed in a cool, dry, and well-ventilated area.[14] It is advisable to store it under an inert atmosphere (e.g., nitrogen or argon) to protect it from moisture.
Conclusion
3-(3-Chloropropyl)pyridine hydrochloride stands out as a strategically important building block for synthetic and medicinal chemists. Its defined physicochemical properties, coupled with its predictable dual reactivity, provide a reliable tool for constructing novel molecules. Its principal application as a linker for introducing the pharmacologically relevant 3-(propyl)pyridine moiety makes it a key component in the generation of compound libraries aimed at discovering and optimizing new therapeutic agents. Adherence to established safety protocols ensures its effective and safe utilization in the research and development landscape.
References
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